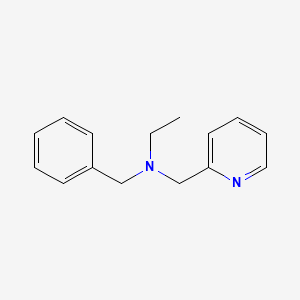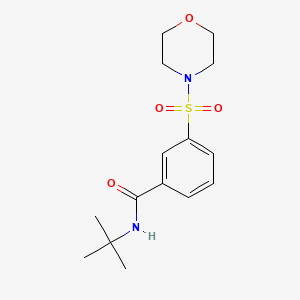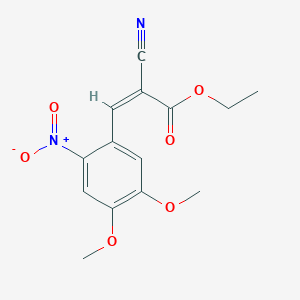![molecular formula C22H14N2O4S B5217174 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone, also known as MSK-1, is a synthetic compound that has been developed for its potential therapeutic applications in cancer treatment. MSK-1 belongs to the class of quinone derivatives and has been shown to exhibit potent anti-cancer activity in preclinical studies.
Wirkmechanismus
The mechanism of action of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the generation of reactive oxygen species (ROS) and the inhibition of the thioredoxin system. ROS are highly reactive molecules that can damage cellular components, including DNA and proteins. Cancer cells are more susceptible to ROS-induced damage due to their higher metabolic rate and increased oxidative stress. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone induces the production of ROS in cancer cells, leading to oxidative damage and ultimately cell death.
Biochemical and Physiological Effects:
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been shown to affect several biochemical and physiological pathways in cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone inhibits the activity of the thioredoxin system, which is involved in regulating cellular redox balance. The inhibition of the thioredoxin system by 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone leads to an increase in ROS levels and oxidative stress, ultimately resulting in cancer cell death. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to affect the expression of several genes involved in cancer cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potent anti-cancer activity against a wide range of cancer cell lines. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis in cancer cells, which is a desirable characteristic for cancer treatment. However, one of the limitations of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize its toxicity.
Zukünftige Richtungen
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has shown promising results in preclinical studies, and further research is needed to determine its potential as a cancer therapeutic. Future studies could focus on optimizing the synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to improve yield and purity. Additionally, studies could investigate the optimal dosage and delivery method for 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone to minimize toxicity to normal cells. Further studies could also investigate the potential of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone in combination with other cancer therapeutics to enhance its anti-cancer activity.
Synthesemethoden
The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone involves the reaction of 2-methylbenzimidazole with anthraquinone-2-sulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone. The synthesis of 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been reported in several research articles, and the procedure has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has been extensively studied for its anti-cancer properties. Several preclinical studies have shown that 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. 2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.
Eigenschaften
IUPAC Name |
2-(2-methylbenzimidazol-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-13-23-19-8-4-5-9-20(19)24(13)29(27,28)14-10-11-17-18(12-14)22(26)16-7-3-2-6-15(16)21(17)25/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFMOGYNIUPOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methyl-1H-1,3-benzodiazol-1-YL)sulfonyl]-9,10-dihydroanthracene-9,10-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)
![N-(cyclopropylmethyl)pentacyclo[4.4.0.0~2,4~.0~3,7~.0~8,10~]decane-9-carboxamide](/img/structure/B5217109.png)

![2-[4-(trifluoromethoxy)benzyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5217119.png)


![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)

![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)

